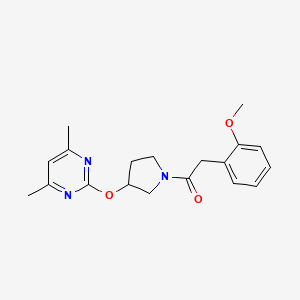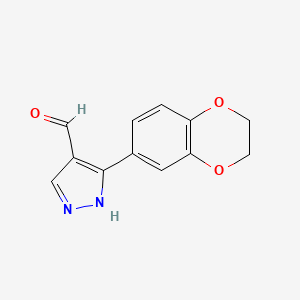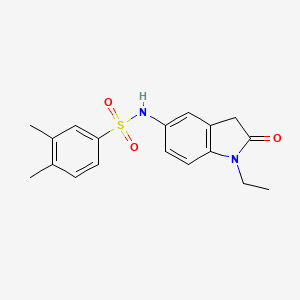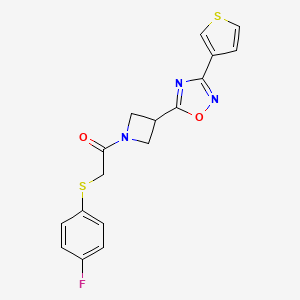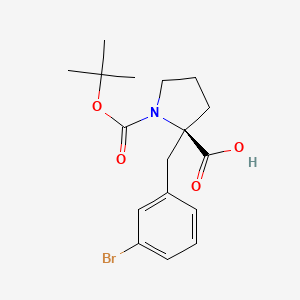
Boc-(R)-alpha-(3-bromo-benzyl)-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-®-alpha-(3-bromo-benzyl)-proline” is a complex organic compound. The “Boc” part suggests the presence of a tert-butoxycarbonyl protective group, often used in peptide synthesis . The “®-alpha” part indicates the stereochemistry of the alpha carbon in the proline component. The “3-bromo-benzyl” part suggests a benzyl group substituted with a bromine atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves the protection of amino acids (like proline) with Boc-anhydride, followed by the introduction of the benzyl group . The bromine atom can be introduced via electrophilic aromatic substitution .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, benzyl bromide is a colorless liquid with a sharp, pungent odor .Wissenschaftliche Forschungsanwendungen
Organic Osmolytes in Plant Stress Resistance
Research into organic osmolytes, such as glycine betaine and proline, has shown their significant roles in improving plant abiotic stress resistance. These compounds help maintain enzyme and membrane integrity and mediate osmotic adjustment in plants under stress conditions, such as drought, salinity, and extreme temperatures. Although Boc-(R)-alpha-(3-bromo-benzyl)-proline is not directly mentioned, the methodologies used in these studies, including genetic engineering and exogenous application, could be applied to research its effects on plant physiology (Ashraf & Foolad, 2007).
Photocatalysis Applications
(BiO)2CO3-based photocatalysts have seen increased attention for their applications in various fields, including healthcare and environmental remediation. The modification strategies developed to enhance photocatalytic performance, such as doping with nonmetals, could inform research into the catalytic or environmental applications of this compound and related compounds (Ni et al., 2016).
Medicinal Chemistry of Boron-containing Compounds
Boron-containing compounds have found a broad spectrum of applications in medicinal chemistry due to their unique physicochemical and drug-like properties. Research into benzoxaborole derivatives has led to new classes of anti-bacterial, anti-fungal, and anti-inflammatory agents. This indicates the potential for this compound to be studied for similar therapeutic applications, leveraging its boron-containing structure (Nocentini et al., 2018).
Boron Neutron Capture Therapy (BNCT)
The unique properties of boron-containing drugs, such as benzoxaboroles, have been explored for treating neglected tropical diseases through BNCT. This therapy relies on the nuclear reaction between boron and thermal neutrons for tumor cell destruction, highlighting the potential medical applications of boron-containing compounds like this compound in cancer treatment (Jacobs et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGWYYBWPWHDEU-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
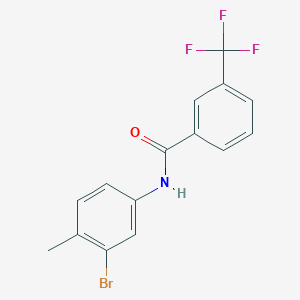
methanone](/img/structure/B2871077.png)
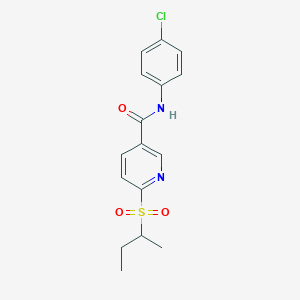
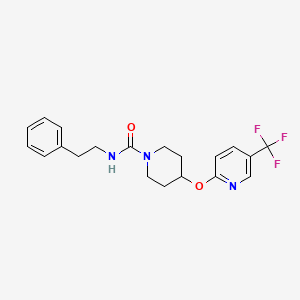
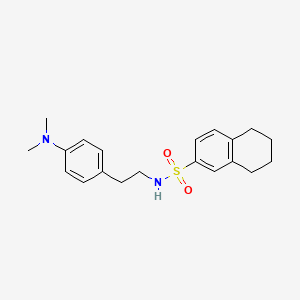
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2871083.png)
![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2871086.png)
